1-Hydroxy-2,6-dimethylpyrimidin-4-one
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Overview
Description
1-Hydroxy-2,6-dimethylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and an oxygen atom at position 1, forming a 1-oxy-3H-pyrimidin-4-one structure. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,6-dimethylpyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethyl-3-oxo-3,4-dihydropyrimidine with an oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,6-dimethylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
1-Hydroxy-2,6-dimethylpyrimidin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,6-dimethylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in various biochemical processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The presence of the 1-oxy-3H-pyrimidin-4-one structure allows it to bind to the active sites of target enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-1-oxy-3H-pyrimidin-4-one: Similar structure with methyl groups at positions 2 and 4.
2,6-dimethyl-1-oxy-3H-pyrimidin-2-one: Similar structure with an oxygen atom at position 2 instead of 4.
2,6-dimethyl-1-oxy-3H-pyrimidin-5-one: Similar structure with an oxygen atom at position 5 instead of 4.
Uniqueness
1-Hydroxy-2,6-dimethylpyrimidin-4-one is unique due to its specific substitution pattern and the presence of an oxygen atom at position 1. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
100114-61-2 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.142 |
IUPAC Name |
1-hydroxy-2,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-6(9)7-5(2)8(4)10/h3,10H,1-2H3 |
InChI Key |
RVCHWPRPNFOSPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N=C(N1O)C |
Synonyms |
4-Pyrimidinol, 2,6-dimethyl-, 1-oxide (6CI) |
Origin of Product |
United States |
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